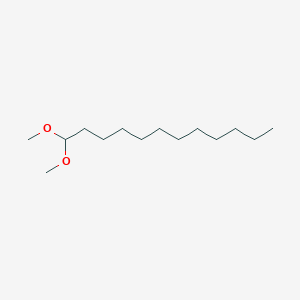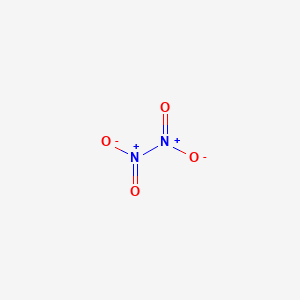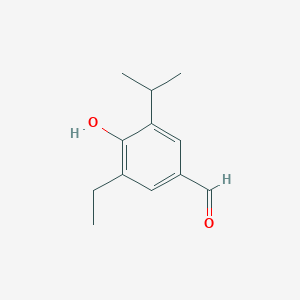
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde, also known as EIHB, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a member of the benzaldehyde family, which is widely used in the production of perfumes, flavors, and pharmaceuticals. EIHB has emerged as a promising compound due to its unique chemical structure and properties that make it suitable for diverse applications.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is not fully understood. However, studies have shown that 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde exerts its biological effects through multiple pathways. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit various biochemical and physiological effects. Studies have shown that 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has potent antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit anti-inflammatory properties, which can reduce inflammation in various tissues. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has also been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has several advantages and limitations for lab experiments. One of the advantages of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is its unique chemical structure, which makes it suitable for diverse applications. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is relatively stable and can be easily synthesized using common laboratory techniques. However, one of the limitations of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is its low solubility in water, which can limit its use in certain applications. Additionally, further studies are needed to fully understand the toxicity and safety profile of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde.
Orientations Futures
There are several future directions for research on 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde. One potential direction is the development of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers can explore the potential of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde for use in other applications, such as the production of perfumes and flavors. Further studies are also needed to fully understand the mechanism of action and potential toxicity of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde.
Méthodes De Synthèse
The synthesis of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde involves a series of chemical reactions that require specific reagents and conditions. One of the most commonly used methods for synthesizing 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is the Grignard reaction, which involves the reaction of ethylmagnesium bromide with 4-hydroxy-5-isopropylbenzaldehyde. The resulting product is then treated with an acid to form 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the reduction of 3-ethyl-4-nitro-5-isopropylbenzaldehyde.
Applications De Recherche Scientifique
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has shown potential for various scientific research applications. One of the most significant applications of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is in the field of medicinal chemistry. Researchers have identified 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde as a potential drug candidate for treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising compound for drug development.
Propriétés
Numéro CAS |
10507-86-5 |
|---|---|
Nom du produit |
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde |
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
3-ethyl-4-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-10-5-9(7-13)6-11(8(2)3)12(10)14/h5-8,14H,4H2,1-3H3 |
Clé InChI |
YBIFTNXBVUSIGK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)C=O)C(C)C)O |
SMILES canonique |
CCC1=C(C(=CC(=C1)C=O)C(C)C)O |
Autres numéros CAS |
10507-86-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



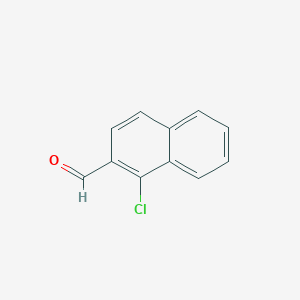
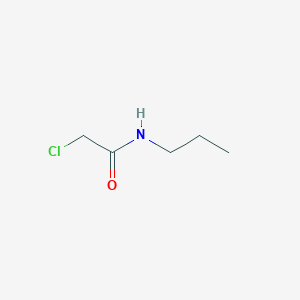

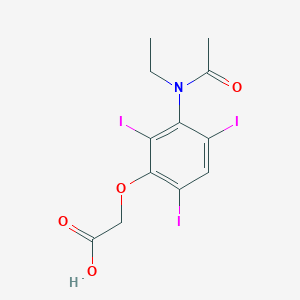
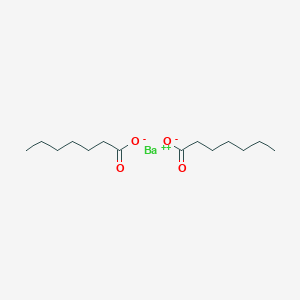
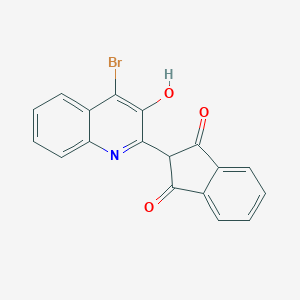



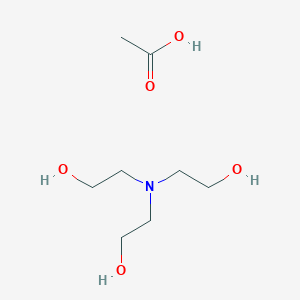
![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)

